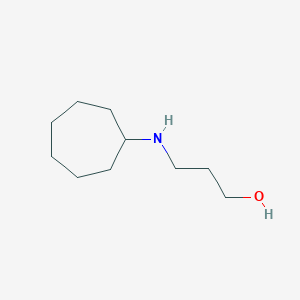![molecular formula C12H18FN B13250231 (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is an organic compound that features a combination of a 2,2-dimethylpropyl group and a 4-fluorophenylmethyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- (2,2-Dimethylpropyl)[(4-chlorophenyl)methyl]amine
- (2,2-Dimethylpropyl)[(4-bromophenyl)methyl]amine
- (2,2-Dimethylpropyl)[(4-methylphenyl)methyl]amine
Uniqueness
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific biochemical interactions.
特性
分子式 |
C12H18FN |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)9-14-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
InChIキー |
GQORPIXWVKUTBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNCC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


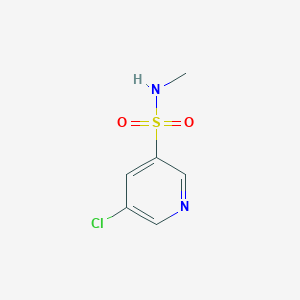
![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)
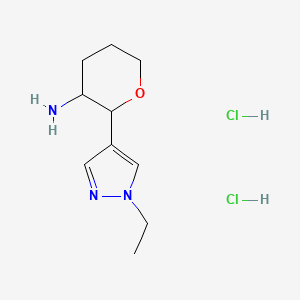

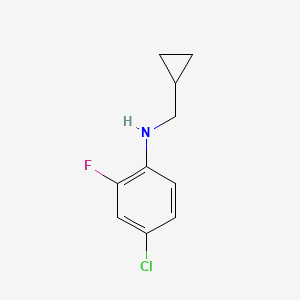
![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)
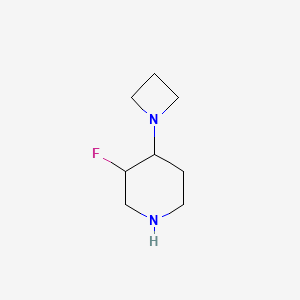


![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
